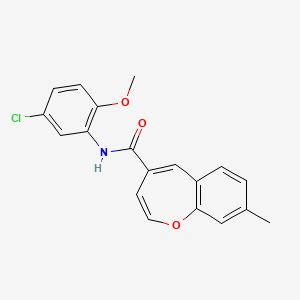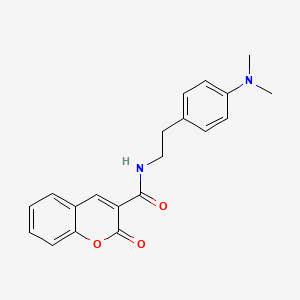![molecular formula C13H11Cl2NO2 B2839957 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354809-23-7](/img/structure/B2839957.png)
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Vue d'ensemble
Description
“7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, including drug development, materials synthesis, and biochemical studies. It has a molecular formula of C13H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a fused five-membered and six-membered ring system. This core is substituted at the 7 and 9 positions with chlorine atoms and at the 4 position with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.138 Da . Other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Synthesis
Quinoline derivatives are extensively synthesized for their applications in medicinal chemistry. For instance, the development of heterocycles fused on 4-oxoquinoline-3-carboxylic acid illustrates the versatile synthetic routes available for creating bioactive quinoline derivatives with potential therapeutic applications (Al-huniti, Zahra, & El-Abadelah, 2007). These synthetic pathways enable the exploration of novel compounds with enhanced biological activities, pointing towards the scientific utility of quinoline derivatives in drug discovery and development.
Antimicrobial and Antibacterial Research
Quinoline derivatives have shown promising results in antimicrobial and antibacterial research. A study on the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives demonstrated significant antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006). These findings underscore the relevance of quinoline derivatives in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds.
Organic Synthesis and Fluorophore Development
Quinoline derivatives are crucial in organic synthesis, serving as intermediates for creating complex molecules. For example, the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrates their utility in generating novel compounds with potential applications in fluorescence microscopy and imaging techniques (Bhatt, Agrawal, & Patel, 2015). These compounds' photophysical properties make them valuable tools in biological research, offering insights into cellular processes and molecular interactions.
Propriétés
IUPAC Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9(15)11-7-2-1-3-8(7)12(13(17)18)16-10(11)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFDRNSQSSDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)


![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)

![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)
![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)

![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)
